molecular formula C26H27NO9 B001214 Idarubicin hydrochloride CAS No. 57852-57-0

Idarubicin hydrochloride

货号 B001214
CAS 编号: 57852-57-0
分子量: 497.5 g/mol
InChI 键: JVHPTYWUBOQMBP-RVFAQHLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Idarubicin involves complex chemical processes aimed at achieving its unique anthracycline structure. The synthetic pathway is designed to introduce the hydrochloride moiety, which enhances its solubility and pharmacological activity. Although specific details of the synthesis processes are proprietary, they involve multistep chemical reactions, including the crucial step of removing the methoxy group, which distinguishes Idarubicin from other anthracyclines.

Molecular Structure Analysis

Idarubicin's molecular structure is characterized by its anthracycline framework, with the absence of a methoxy group at position 4, resulting in a more lipophilic compound. This structural modification affects its interaction with DNA, enhancing its intercalative binding to the double helix and affecting the DNA's structural integrity, crucial for its anticancer activity.

Chemical Reactions and Properties

Idarubicin undergoes various chemical reactions, including redox reactions and interactions with DNA. Its redox behavior is pH-dependent and involves the irreversible transfer of electrons and protons, leading to the formation of reactive oxygen species (ROS) that contribute to its antitumor effects. The interaction with DNA is mediated through an intercalative mode, which is supported by spectroscopic analyses revealing a high affinity between Idarubicin and double-stranded DNA​​​​.

Physical Properties Analysis

The physical properties of Idarubicin Hydrochloride, such as solubility, stability, and melting point, are significantly influenced by its hydrochloride salt form. This form enhances its solubility in water and biological fluids, making it more bioavailable for therapeutic applications. The stability of Idarubicin under various conditions, including temperature and pH, is crucial for its storage and handling.

Chemical Properties Analysis

Idarubicin's chemical properties, including its reactivity and interaction with biological macromolecules, are central to its pharmacological efficacy. Its ability to generate ROS through redox reactions and bind to DNA by intercalation are key mechanisms of its action. The compound's lipophilicity, a result of its structural modification, also plays a significant role in its distribution and interaction with cellular membranes.

科学研究应用

1. Application in Drug-Eluting Beads

  • Summary of the Application : Idarubicin hydrochloride is loaded into CalliSpheres® Drug-Eluting Beads to investigate the loading method, release profiles, and morphological properties .
  • Methods of Application : The drug loading rate was found to be negatively correlated with the amount of drug added and the diameter of CalliSpheres®, and positively correlated with the drug concentration . The optimized method involved adding 20 mg of idarubicin at a concentration of 2 mg/mL and incubating at room temperature .
  • Results or Outcomes : The idarubicin loading efficiency was above 95% after 10 minutes for all three CalliSpheres® . The drug leak rate was under 1% within 8 hours after mixing with iopamidol .

2. Application in Electrochemical Sensors

  • Summary of the Application : Idarubicin hydrochloride is monitored in environmental and biological fluids using an electrochemical sensor amplified with NiOSWCNTs/CNT nanocomposites and 1-ethyl-3-methylimidazolium chloride conductive catalysts .
  • Methods of Application : The NiO/SWCNTs nanocomposites and EMCl play an important catalytic role in improving the electron transfer process at the surface of the carbon paste electrode (CPE) to monitor idarubicin .
  • Results or Outcomes : The oxidation signal of idarubicin amplified by modification of CPE by NiO/SWCNTs and EMCl was about 4.3 times and NiO/SWCNTs/EMCl/CPE detected idarubicin in a concentration range of 0.001–160 µM with a detection limit of 0.5 nM .

3. Application in Leukemia Treatment

  • Summary of the Application : Idarubicin hydrochloride, an anthracycline drug, has been used for decades predominantly for the treatment of acute myeloid leukemia (AML) and acute nonlymphocytic leukaemia (ANLL), especially in paediatric populations .
  • Methods of Application : The drug is administered intravenously or orally to patients .
  • Results or Outcomes : The drug has shown significant efficacy in the treatment of these types of leukemia .

4. Application in Breast Cancer Treatment

  • Summary of the Application : Idarubicin hydrochloride has shown activity against breast cancer .
  • Methods of Application : The drug is administered intravenously or orally to patients .
  • Results or Outcomes : The drug has shown significant efficacy in the treatment of breast cancer .

5. Application in Lymphomas Treatment

  • Summary of the Application : Idarubicin hydrochloride has shown activity against lymphomas .
  • Methods of Application : The drug is administered intravenously or orally to patients .
  • Results or Outcomes : The drug has shown significant efficacy in the treatment of lymphomas .

6. Application in Chronic Myelogenous Leukemia Treatment

  • Summary of the Application : Idarubicin hydrochloride is used for treatment of chronic myelogenous leukemia in blast crisis .
  • Methods of Application : The drug is administered intravenously or orally to patients .
  • Results or Outcomes : The drug has shown significant efficacy in the treatment of chronic myelogenous leukemia .

7. Application in Acute Lymphoblastic Leukemia Treatment

  • Summary of the Application : Idarubicin hydrochloride is used for the treatment of acute lymphoblastic leukemia (ALL) which has come back after having treatment with another chemotherapy drug .
  • Methods of Application : The drug is administered intravenously or orally to patients .
  • Results or Outcomes : The drug has shown significant efficacy in the treatment of acute lymphoblastic leukemia .

8. Application in Combination Therapy

  • Summary of the Application : Idarubicin is currently combined with cytosine arabinoside as a first line treatment of acute myeloid leukemia .
  • Methods of Application : The drug is administered intravenously or orally to patients .
  • Results or Outcomes : The combination therapy has shown significant efficacy in the treatment of acute myeloid leukemia .

9. Application in DNA Interaction

  • Summary of the Application : Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex .
  • Methods of Application : This property is utilized in various research and experimental procedures .
  • Results or Outcomes : The interaction with DNA helps in understanding the mechanism of action of the drug and its antitumor effects .

安全和危害

Idarubicin hydrochloride can be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It should be handled with care to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

未来方向

Idarubicin hydrochloride is approved to be used with other drugs to treat Acute Myeloid Leukemia (AML) in adults . It is also being studied in the treatment of other types of cancer . The potential for reduced cardiac toxicity makes it a promising candidate for future research .

属性

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H/t10-,15-,16-,17-,21+,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHPTYWUBOQMBP-RVFAQHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58957-92-9 (Parent)
Record name Idarubicin hydrochloride [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0047797
Record name Idarubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idarubicin hydrochloride

CAS RN

57852-57-0
Record name Idarubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57852-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idarubicin hydrochloride [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idarubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7S-cis)-9-acetyl-7-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxynaphthacene-5,12-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDARUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV3MDU5IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idarubicin hydrochloride
Reactant of Route 2
Reactant of Route 2
Idarubicin hydrochloride
Reactant of Route 3
Idarubicin hydrochloride
Reactant of Route 4
Reactant of Route 4
Idarubicin hydrochloride
Reactant of Route 5
Reactant of Route 5
Idarubicin hydrochloride
Reactant of Route 6
Reactant of Route 6
Idarubicin hydrochloride

Citations

For This Compound
498
Citations
H Zhang, L Ye, JT Stewart - Journal of liquid chromatography & …, 1998 - Taylor & Francis
… The method showed linearity for idarubicin hydrochloride and etoposide in the 2 - 32 and 10 - 160 pg/mL. ranges, respectively. Accuracy and precision were in the 0.1 - 2.9% and 0.1 - …
Number of citations: 15 www.tandfonline.com
SM Fields, JM Koeller - Dicp, 1991 - journals.sagepub.com
… Because of its in vitro activity in leukemic cell lines and Phase I studies of acute leukemia, Phase II and III clinical trials with idarubicin hydrochloride were conducted in patients with …
Number of citations: 31 journals.sagepub.com
RC Turowski, JM Durthaler - American Journal of Hospital …, 1991 - academic.oup.com
… Drugs that were assessed for compatibil ity with idarubicin hydrochloride are listed in Table 1. … Idarubicin hydrochloride" was reconstituted by adding 5 mL of 0.960 Sodium Chloride …
Number of citations: 6 academic.oup.com
E Lu, G Shao, J Ma, Y He, Y Gong, Z Yan, X Sha - Pharmaceutics, 2021 - mdpi.com
… To better simulate clinical practice, marketed idarubicin hydrochloride for injection was used in this research, as well as APIs. Limited by experiment conditions, however, no other IDA …
Number of citations: 3 www.mdpi.com
R Files, AM Files, FDAS Recalls - Age - dailymed.nlm.nih.gov
… Idarubicin Hydrochloride Injection should be given slowly into a freely flowing intravenous … As is the case with other anthracyclines the use of idarubicin Hydrochloride can cause …
Number of citations: 0 dailymed.nlm.nih.gov
GP Zara, A Bargoni, R Cavalli, A Fundarò… - Journal of …, 2002 - Elsevier
… To this microemulsion were added 0.06 mmol of idarubicin hydrochloride with hexadecylphosphate, used as a counterion of idarubicin, in a molar ratio 1:2 (idarubicin/…
Number of citations: 187 www.sciencedirect.com
K Tamura - Seminars in hematology, 1996 - europepmc.org
This phase I trial of idarubicin (IDA) was conducted in 32 patients with acute leukemia and chronic myelogenous leukemia (CML) in blastic crisis (CML/BC) who either had failed to …
Number of citations: 7 europepmc.org
H Li, EM Galon, S Ji, I Zafar, Z Ma, T Do, MM Amer… - Parasitology …, 2023 - Elsevier
Babesia gibsoni is mainly transmitted by hard ticks of the genus Rhipicephalus (R. sanguineus) and Haemaphysalis (H. longicornis), and causes canine babesiosis. Clinical …
Number of citations: 0 www.sciencedirect.com
N Dos Santos, LD Mayer, SA Abraham… - … et Biophysica Acta (BBA …, 2002 - Elsevier
… Idamycin (idarubicin hydrochloride for injection) is manufactured by Pharmacia and Upjohn (Boston, MA, USA) and obtained from the British Columbia Cancer Agency. …
Number of citations: 92 www.sciencedirect.com
Z Zahraei, A Rabbani-Chadegani - European journal of pharmacology, 2007 - Elsevier
The biological activity of an anticancer agent is related to its physicochemical interaction with biological receptors. In the present study we have investigated and compared the affinity …
Number of citations: 22 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。